molecular formula C7H14 B123394 cis-2-Heptene CAS No. 6443-92-1

cis-2-Heptene

Cat. No. B123394
CAS RN: 6443-92-1
M. Wt: 98.19 g/mol
InChI Key: OTTZHAVKAVGASB-HYXAFXHYSA-N
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Description

cis-2-Heptene is a geometric isomer of an alkene where the two hydrogen atoms are on the same side of the double bond. This configuration is significant in organic chemistry due to its influence on the molecule's physical and chemical properties. Although the provided papers do not directly discuss cis-2-heptene, they do provide insights into related molecular structures and their behaviors, which can be extrapolated to understand cis-2-heptene.

Synthesis Analysis

The synthesis of molecules similar to cis-2-heptene can be complex due to the need for specific stereochemistry. The first paper discusses the synthesis of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl units, which are structurally related to cis-2-heptene. These units serve as reverse-turn scaffolds in peptide analogues. The synthesis involves a variety of amino acids and is examined through techniques such as 1H NMR and FT-IR, indicating a methodical approach to obtaining the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of compounds related to cis-2-heptene is crucial for their function. In the first paper, the endo-cis-(2S,3R)-norborneno bispeptides were analyzed using X-ray crystallography, which provided evidence of a reverse-turn conformation. This structural insight is important as it affects the molecule's self-assembling properties and potential applications in designing peptide analogues .

Chemical Reactions Analysis

The second paper provides an analysis of chemical reactions involving 7-methylenebicyclo[2.2.1]hept-2-ene derivatives, which share a bicyclic structure with cis-2-heptene. The study reveals that these compounds undergo unique trans-halogenopalladation reactions with palladium(II) halides. Unlike most non-conjugated dienes, these derivatives do not form stable chelated diolefin complexes but instead react via trans-addition of palladium and halogen to the exocyclic olefin. This behavior suggests that cis- and trans-halogenopalladation reactions may be competitive in general, which could be relevant to the reactivity of cis-2-heptene .

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of cis-2-heptene, they do provide information on related compounds. For instance, the lack of intramolecular hydrogen bonding in simple bispeptides, except in the case of Aib bispeptide, indicates that the presence of specific functional groups can significantly alter the physical properties of a molecule. Additionally, the reactivity of the 7-methylenebicyclo[2.2.1]hept-2-ene derivatives with palladium(II) halides suggests that the electronic and steric effects of substituents adjacent to the double bond can influence the chemical properties and reactivity of such molecules .

Scientific Research Applications

Renewable Fuel Synthesis

Synthesis of Renewable Jet and Diesel Fuels from cis-2-Heptene : The efficient dimerization of 2-ethyl-1-hexene to create C16H32 hydrocarbons, a process which involves the transformation of cis-2-Heptene, is a notable application in renewable fuel synthesis. This process is catalyzed by strongly acidic heterogeneous catalysts and results in hydrocarbons that can be blended with renewable or conventional jet fuels without affecting their density or low temperature viscosity. This innovation points towards sustainable fuel alternatives and contributes to the reduction of dependency on fossil fuels (Harvey & Quintana, 2010).

Photoresponsive Materials

Photoresponsive Metal–Organic Materials and Azobenzene : The photoinduced cis-trans isomerization of azobenzene, which utilizes the photoresponsive properties of materials such as cis-2-Heptene, has led to the development of smart materials that respond to light. This application is especially relevant in the field of metal–organic materials, suggesting a broad range of applications from nano to mesospace, provided more research is done to improve the practical viability of these materials (Mukhopadhyay, Praveen, & Ajayaghosh, 2014).

Kinetic Studies in Chemical Reactions

Kinetic Studies on the Thermal cis-trans Isomerization : The thermal cis-to-trans isomerization process of certain chemical compounds, which is catalyzed by acids and bases, provides valuable insights into the mechanisms of chemical reactions. This process, which involves cis-2-Heptene, is crucial for understanding the kinetics and dynamics of various chemical systems and has applications in designing efficient industrial processes (Barra & Chen, 2000).

Safety And Hazards

Cis-2-Heptene is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is highly flammable and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(Z)-hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTZHAVKAVGASB-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60896845
Record name (2Z)-Heptene
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Molecular Weight

98.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name 2-Heptene
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Vapor Pressure

48.4 [mmHg]
Record name 2-Heptene
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Product Name

cis-2-Heptene

CAS RN

6443-92-1
Record name cis-2-Heptene
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Record name 2-Heptene, (2Z)-
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Record name (2Z)-Heptene
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Record name (Z)-hept-2-ene
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Record name 2-HEPTENE, (2Z)-
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Synthesis routes and methods

Procedure details

Following the procedure of Example 1, 0.850 g of phenylethyl sulphone and 0.430 g of valeric aldehyde were condensed with n-butyl lithium. Methyl sulphonic acid chloride was then added and, after standing overnight at -30°C, the reaction mixture was treated in the usual way, giving 1.72 g of a yellow oil which was 2-phenyl sulphonyl-3-mesyloxy heptane. 282 mg of this product in solution in methanol were then reduced by the addition of 1.5 g of 6 % sodium amalgam, followed by stirring overnight at -30°C. The upper decanted layer was analysed by vapour-phase chromatography. 2-Heptene was obtained in a yield of 80 % without any traces either of 1-heptene or of 3-heptene.
Name
2-phenyl sulphonyl-3-mesyloxy heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
282 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
593
Citations
WD Good - The Journal of Chemical Thermodynamics, 1976 - Elsevier
… As part of that effort, the enthalpies of combustion of I-heptene, cis-2-heptene, frans-2-heptene, cis-3-heptene, and trans-3-heptene were determined. Only 1-heptene had been studied …
Number of citations: 4 www.sciencedirect.com
L Červeny, I Paseka, S Tobola… - Journal of Chemical …, 1986 - Wiley Online Library
… In the present work, 1-heptene is replaced by cis-2-heptene which, by its increased steric hindrance diminishing the adsorption ability, should extend the scope for investigating …
Number of citations: 4 onlinelibrary.wiley.com
KW Egger - Journal of the American Chemical Society, 1967 - ACS Publications
… entropy than ds-2-pentene or cis-2heptene, and c/s-3-heptene should show approximately this same entropy difference when compared with its 2 isomer. …
Number of citations: 27 pubs.acs.org
R Mello, JT Sarmiento-Monsalve… - Organic & …, 2014 - pubs.rsc.org
… ) to a solution of cis-2-heptene and adamantane as … cis-2-heptene and adamantane found for the starting solution and the successive aliquots. Plots of ln[cis-2-heptene] t /[cis-2-heptene] …
Number of citations: 4 pubs.rsc.org
SH Bauer, BP Yadava, P Jeffers - The Journal of Physical …, 1974 - ACS Publications
… Phillips technical grade cis-2heptene was chromatographed twice on the above column, after which 1.0% of the … No value is available for the heat of formation of cis-2-heptene. How- …
Number of citations: 12 pubs.acs.org
K Suzuki, PD Oldenburg… - Angewandte Chemie …, 2008 - Wiley Online Library
… This complex catalyzes the reaction between H 2 O 2 and cis-2-heptene to afford a cis-diol … and exhibit asymmetric cis-dihydroxylation of cis-2-heptene with ee values of 29 and 79 %. …
Number of citations: 224 onlinelibrary.wiley.com
E Ghedini, M Signoretto, G Strukul - SCIENCES AT CÀ FOSCARI, 2012 - arca.unive.it
… a catalyst in the enantioselective epoxidation of cis-2-heptene using hydrogen peroxide as oxidant. Different reaction conditions (temperature, pH, cis-2-heptene/H2O2 ratio, amount of …
Number of citations: 0 arca.unive.it
F van de Velde, ND Lourenço, M Bakker… - Biotechnology and …, 2000 - Wiley Online Library
… The total turnover number of chloroperoxidase in the oxidation of thioanisole and cis-2-heptene was increased to new maxima of 250 103 and 10 103, respectively, upon …
Number of citations: 158 onlinelibrary.wiley.com
W Woycicki - The Journal of Chemical Thermodynamics, 1975 - Elsevier
In a McGlashan-type calorimeter the molar excess enthalpies over the whole composition range for n-hexane + 1-n-, + cis-2-, + trans-2-, and + trans-3-hexene, and of n-heptane + 1-n-, …
Number of citations: 36 www.sciencedirect.com
D Nava, TR de Parada, E González, N Boscàn… - … Acta Part A: Molecular …, 1996 - Elsevier
… The spectra of the olefins show that this mode appears at 713 cm ~ with a band-width of 32 cm-~ for cis-2heptene, or at 698 cm 1 with a band-width of 44 cm ~ for cis-3-heptene. The …
Number of citations: 13 www.sciencedirect.com

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